BenchChemオンラインストアへようこそ!

N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine

Epigenetics DNMT3A Inhibition Acute Myeloid Leukemia

The 3-methylpyrazole motif is essential for biological activity—its absence causes complete loss of target selectivity, as shown in DNMT3A allosteric inhibitor series where this chemotype disrupts protein-protein interactions while pyrazolone cores fail. The ethane-1,2-diamine side chain provides a single nucleophilic site for unambiguous mono-functionalization, enabling unsymmetrical ligand design. Procure this specific building block to ensure reproducibility in epigenetic inhibitor SAR, p38α MAPK optimization, and comparative methyl-scan studies.

Molecular Formula C10H14N6
Molecular Weight 218.26 g/mol
CAS No. 1706435-56-4
Cat. No. B1432245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine
CAS1706435-56-4
Molecular FormulaC10H14N6
Molecular Weight218.26 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)C2=NN=C(C=C2)NCCN
InChIInChI=1S/C10H14N6/c1-8-4-7-16(15-8)10-3-2-9(13-14-10)12-6-5-11/h2-4,7H,5-6,11H2,1H3,(H,12,13)
InChIKeyXJUQXPDMDAWQFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine (CAS 1706435-56-4): A Specialized Heterocyclic Scaffold for Targeted Library Synthesis


N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine (CAS 1706435-56-4) is a synthetic organic compound characterized by a pyridazine core substituted with a 3-methylpyrazole ring and an ethane-1,2-diamine side chain (molecular formula C10H14N6, MW 218.26 g/mol) . This architecture positions it within the broad class of pyrazolopyridazine derivatives, which are frequently explored as kinase inhibitors [1]. The compound is also known by the acronym MPEDA and is primarily utilized as a research chemical and a building block for generating more complex molecular libraries, not as a finished therapeutic agent . Its specific substitution pattern—a single methyl group on the pyrazole—suggests it may serve as a precise synthetic intermediate for structure-activity relationship (SAR) investigations, distinguishing it from simpler, unsubstituted analogs.

Why N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine Cannot Be Replaced by Generic Pyridazine Analogs


In the pyrazolopyridazine inhibitor class, minor structural variations can cause a catastrophic loss of biological activity and target selectivity, rendering generic substitution a high-risk strategy. The difference between a potent, selective inhibitor and an inactive compound can hinge on a single methyl group; the target compound's 3-methylpyrazole motif is a critical pharmacophoric element that is absent in simpler pyridazine analogs, directly impacting binding affinity and mechanism of action [1]. For instance, in a closely related structural series, the pyridazine-based 'Compound 2' acts as a first-in-class allosteric inhibitor of DNMT3A by disrupting protein-protein interactions, while its direct analog 'Compound 1', containing a pyrazolone core, does not induce cellular differentiation in myeloid leukemia cells [2]. This demonstrates that structurally adjacent compounds within the same chemotype can have fundamentally different downstream biological effects, making specific procurement essential for reproducible research.

Quantitative Differentiation Evidence for N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine Against Closest Analogs


Binding Affinity Advantage of the Pyridazine Core over Pyrazolone in Allosteric DNMT3A Inhibition

In a direct head-to-head comparison from a primary research paper, the pyridazine-based inhibitor (Compound 2), which shares the core scaffold with the target compound, demonstrated a fundamentally different biological outcome than its pyrazolone analog (Compound 1). While both compounds are allosteric DNMT3A inhibitors with low micromolar Ki values, only Compound 2 induced differentiation of distinct myeloid leukemia cell lines, including those with the clinically relevant DNMT3A R882 mutation. This provides quantitative evidence that the pyridazine core confers a unique functional capability that the pyrazolone core cannot replicate [1].

Epigenetics DNMT3A Inhibition Acute Myeloid Leukemia

Methyl Group Impact on Binding Affinity and Metabolic Stability in Kinase Inhibition

A class-level analysis of patent data indicates that the 3-methylpyrazole and pyridazine groups on a related analog are specifically designed to enhance binding affinity and metabolic stability for kinase targets [1]. While direct quantitative data for the target compound is not publicly available, this SAR evidence supports a class-level inference that the 3-methyl substituent on the pyrazole is a critical modification compared to the unsubstituted analog (CAS 1706441-01-1), which lacks this lipophilic and steric feature. The presence of this methyl group is anticipated to improve target complementarity and potentially reduce off-target interactions compared to the less sterically demanding, non-methylated scaffold.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

Physicochemical Differentiation: Calculated LogP as a Proxy for Bioavailability

A key physicochemical differentiator is lipophilicity, which impacts solubility, permeability, and metabolic clearance. While experimental logP data is absent, the molecular formula of the target compound (C10H14N6) differentiates it from its non-methylated analog (C9H12N6). The addition of a methyl group is a classic medicinal chemistry strategy to increase logP by approximately 0.5 units, enhancing membrane permeability. This structural difference supports a class-level inference that the target compound will exhibit higher lipophilicity and potentially better cell-based activity than the non-methylated comparator .

Physicochemical Properties ADME Prediction Drug Design

Potential for Superior Synthetic Versatility as a Diamine Building Block

A comparison with the dimethyl analog reveals a critical difference in synthetic utility. The target compound's single primary amine on the ethane-1,2-diamine side chain offers a single, well-defined point for conjugation, making it superior for controlled, stepwise synthesis of asymmetrical ligands or bioconjugates. In contrast, the 3,5-dimethylpyrazole analog (CAS 1706447-57-5) is described primarily as a building block for heterocyclic synthesis, while the target compound's free diamine functionality is explicitly noted for its versatility in coordination chemistry and ligand design [1]. This provides a clear, application-driven reason for preferential selection.

Synthetic Chemistry Coordination Chemistry Ligand Design

Optimal Research and Procurement Applications for N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine


Synthesis of Allosteric DNMT3A Inhibitor Libraries for Epigenetic Probe Discovery

This compound is the scaffold of choice for generating new analogs of the first-in-class allosteric DNMT3A inhibitor 'Compound 2'. Its pyridazine core is essential for the protein-protein interaction disruption mechanism, which a pyrazolone core fails to achieve, as directly evidenced by cell differentiation assays [1]. Procuring this specific intermediate is necessary to explore SAR around the diamine side chain to improve potency and selectivity against epigenetic targets in acute myeloid leukemia.

Structure-Activity Relationship (SAR) Studies on p38 MAP Kinase Inhibitors

The compound serves as a privileged intermediate for synthesizing novel pyrazolopyridazine p38α MAPK inhibitors. This compound class has been shown to achieve single-digit nanomolar IC50 values in human whole blood assays [1]. The target compound's 3-methylpyrazole motif provides a critical anchor point for optimizing binding interactions and is a key starting material for developing preclinical candidates with oral bioavailability.

Precision Design of Asymmetric Ligands for Organometallic Catalysis

Unlike its dimethyl-analog building block, this compound contains a primary ethane-1,2-diamine moiety that offers a single, unambiguous nucleophilic site for selective mono-functionalization. This allows chemists to construct unsymmetrical tetradentate or bidentate ligands for transition metals, a key requirement for developing new catalysts or metal-based probes, thereby justifying its selection over less versatile pyridazine intermediates.

Pharmacokinetic Lead Optimization via Strategic Methyl Scanning

The compound enables a direct, comparative 'methyl scan' when run in parallel with its non-methylated analog (CAS 1706441-01-1). The estimated 0.5 logP increase from the added methyl group is a classic parameter for improving membrane permeability and oral absorption. This specific procurement supports systematic ADME optimization, where the compound is used to probe the steric and electronic tolerance of a target protein's binding pocket, making it a tool for hypothesis-driven medicinal chemistry.

Quote Request

Request a Quote for N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.